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Compound of Interest

Compound Name:
4-Chloro-5-fluoro-6-

methoxypyrimidine

Cat. No.: B13032892 Get Quote

Executive Summary & Compound Identity
4-Chloro-5-fluoro-6-methoxypyrimidine is a tri-substituted pyrimidine scaffold widely utilized

as a building block in the development of kinase inhibitors and antifungal agents (e.g.,

Voriconazole analogs). Its unique electronic environment—defined by the push-pull mechanism

between the electron-donating methoxy group and the electron-withdrawing halogen atoms—

creates a distinct spectroscopic signature essential for quality control and structural validation.
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Property Specification

IUPAC Name 4-Chloro-5-fluoro-6-methoxypyrimidine

Molecular Formula

C

H

ClFN

O

Molecular Weight 162.55 g/mol

Exact Mass 162.00

Physical State
Colorless to pale yellow liquid or low-melting

solid

Solubility

Soluble in CDCl

, DMSO-

, Methanol

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4][5][6][7][8][9]
The NMR profile of this molecule is dominated by the fluorine atom at the C5 position, which

induces significant splitting in both proton and carbon spectra due to heteronuclear coupling (

F-

and

F-

C).

H NMR Analysis (Proton)
The proton spectrum is relatively simple due to the lack of adjacent protons, but precise

chemical shift analysis is required to distinguish it from regioisomers (e.g., the 2-methoxy
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isomer).

Experimental Protocol:

Solvent: CDCl

(preferred for resolution) or DMSO-

.

Concentration: 10 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm).
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Signal (

ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

8.45 – 8.55
Singlet (s) or

doublet (d)
1H C2-H

The proton

between the two

ring nitrogens is

highly

deshielded. A

small long-range

coupling (

Hz) may be

observed due to

the C5-Fluorine.

4.05 – 4.12 Singlet (s) 3H -OCH

Characteristic

methoxy shift.

The electron-

deficient

pyrimidine ring

shifts this

downfield

compared to

standard

anisoles (~3.8

ppm).

Expert Note: If the C2-H signal appears as a doublet with

Hz, check for impurities. The 4-bond coupling to fluorine in this specific geometry is

typically weak (

Hz) or unresolved.
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C NMR Analysis (Carbon-13)
The

C spectrum provides the most definitive structural proof, primarily through C-F coupling
constants (

).

Signal (

ppm)

Multiplicity (

)
Assignment Structural Logic

162.0 – 164.0
Doublet (

Hz)
C6 (C-OMe)

Deshielded by oxygen

and the adjacent

nitrogen. Couples to F

at C5.

153.0 – 156.0
Doublet (

Hz)
C4 (C-Cl)

Deshielded by

chlorine. Similar

coupling magnitude to

C6.

150.0 – 152.0 Singlet (or small d) C2 (C-H)

The C2 carbon is

distant from F (3

bonds), resulting in

negligible or small

coupling (

Hz).

142.0 – 146.0
Doublet (

Hz)
C5 (C-F)

Diagnostic Peak. The

massive coupling

constant confirms the

direct attachment of

Fluorine to this

carbon.

55.0 – 56.0 Singlet -OCH Typical methoxy

carbon shift.
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F NMR Analysis (Fluorine)
Chemical Shift:

-145.0 to -155.0 ppm (relative to CFCl

).

Pattern: Singlet (proton decoupled) or doublet (proton coupled,

).

Mass Spectrometry (MS) Profiling
Mass spectrometry is critical for verifying the halogenation pattern, specifically the Chlorine

isotope signature.

Ionization & Isotope Pattern
Method: GC-MS (EI) or LC-MS (ESI+).[1]

Molecular Ion (M

): 162.0.

Isotope Signature: The presence of one Chlorine atom dictates a characteristic 3:1 ratio

between the M (162) and M+2 (164) peaks.

Fragmentation Pathway (EI)
The fragmentation follows a logical loss of substituents driven by the stability of the pyrimidine

ring.

M

(162/164): Parent Ion.

[M - CH

]
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(147/149): Loss of methyl radical from the methoxy group (common in methoxy-
heterocycles).

[M - Cl]

(127): Heterolytic cleavage of the C-Cl bond.

[M - CO]

(134): Ring contraction or loss of carbonyl equivalent (less common but possible).

MS Fragmentation Logic Diagram

Key

Molecular Ion (M+)
m/z 162 (100%) / 164 (33%)

[M - CH3]+
m/z 147

-15 Da (•CH3)

[M - Cl]+
m/z 127

-35 Da (•Cl)

Loss of CO/HCN
Ring Cleavage

Secondary Fragmentation

Blue: Parent | Red: Alpha Cleavage | Green: Halogen Loss

Click to download full resolution via product page

Figure 1: Proposed Electron Impact (EI) fragmentation pathway for 4-Chloro-5-fluoro-6-
methoxypyrimidine.

Infrared (IR) Spectroscopy[3][6][9][10]
IR analysis is useful for rapid identification of functional groups during reaction monitoring.
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Wavenumber (cm

)
Vibration Mode Description

3050 – 3100 C-H Stretch (Aromatic)

Weak, sharp band

characteristic of the C2-H

bond.

2950 – 2990 C-H Stretch (Aliphatic)

C-H stretches from the

methoxy (-OCH

) group.

1580 – 1600 C=N / C=C Stretch
Strong absorptions from the

pyrimidine ring skeleton.

1200 – 1250 C-F Stretch Strong, broad band.

1050 – 1100 C-O Stretch
Characteristic of the aryl-alkyl

ether linkage.

750 – 800 C-Cl Stretch
Distinctive band in the

fingerprint region.

Analytical Workflow & Quality Control
To ensure data integrity during drug development, the following workflow is recommended for

characterizing this intermediate.

Validation Criteria

Raw Sample
(Synthesis Crude)

TLC Screening
(Hex/EtOAc 4:1)

Flash Chromatography
(Silica Gel)

If impure Purified Compound
(>98%)

1H & 13C NMR
(Structural ID)

LC-MS
(MW & Purity)

No aliphatic impurities
(except OMe)

Correct Cl Isotope Pattern

Click to download full resolution via product page
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Figure 2: Recommended Quality Control (QC) workflow for isolation and validation.

Experimental Protocol: Sample Preparation for NMR
Drying: Ensure the sample is dried under high vacuum (< 1 mbar) for 2 hours to remove

solvent residues (EtOAc/Hexane) that interfere with the methoxy region (~4.1 ppm) and

aliphatic region.

Solvent: Dissolve 5–10 mg of sample in 0.6 mL CDCl

.

Note: If the compound is insoluble, use DMSO-

, but expect the water peak to appear near 3.33 ppm, potentially obscuring the methoxy
signal if wet.

Acquisition:

H: 16 scans, 1 second relaxation delay.

C: 512 scans minimum to resolve the C-F splitting patterns clearly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. beilstein-journals.org [beilstein-journals.org]

2. WO2020061150A1 - O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase
inhibitors - Google Patents [patents.google.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 4-Chloro-5-
fluoro-6-methoxypyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13032892#4-chloro-5-fluoro-6-methoxypyrimidine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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